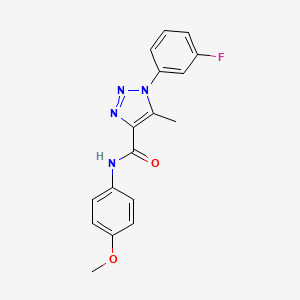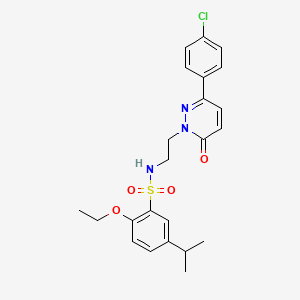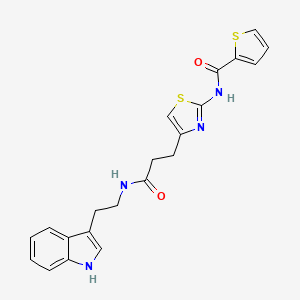
N-(4-(3-((2-(1H-indol-3-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely contains an indole group, a thiazole group, and a thiophene group . Indole is a heterocyclic compound that is a part of many biologically active substances, such as the amino acid tryptophan . Thiazole is another heterocyclic compound that is often found in various pharmaceuticals . Thiophene is a five-membered heterocyclic compound containing a sulfur atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to form the bonds between the indole, thiazole, and thiophene groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple heterocyclic groups. Each of these groups - indole, thiazole, and thiophene - has a distinct structure that contributes to the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the indole group might undergo reactions at the nitrogen atom or at the carbon atoms of the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of multiple aromatic rings might make it relatively nonpolar and insoluble in water .Scientific Research Applications
Anti-Inflammatory and Analgesic Properties
The compound’s structure combines elements from both ibuprofen (a well-known non-steroidal anti-inflammatory drug) and tryptamine derivatives. Specifically, it results from coupling ibuprofen with tryptamine via an amide bond formation process . As a consequence, it inherits the anti-inflammatory, analgesic, and antipyretic properties associated with ibuprofen. Researchers have explored its potential as a novel therapeutic agent for managing arthritis, musculoskeletal disorders, and pain relief .
Biological Activities
Tryptamine and its derivatives are known for their diverse biological activities. These include interactions with serotonin receptors, modulation of neurotransmitter systems, and potential effects on mood, cognition, and behavior . The compound’s unique combination of tryptamine and ibuprofen moieties may contribute to additional biological effects beyond those observed with either parent compound.
Ulcerogenic Index Assessment
In a study, the compound demonstrated promising anti-inflammatory and analgesic activities, along with a low ulcerogenic index (0.82) compared to indomethacin and celecoxib . The low ulcerogenic potential suggests that it may cause fewer gastrointestinal side effects, making it an interesting candidate for further investigation.
α-Glucosidase Inhibition
Certain derivatives of this compound have shown moderate inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. These derivatives could potentially be explored for managing conditions related to glucose regulation .
Structural Characterization
Researchers have determined the structure of this compound using nuclear magnetic resonance (NMR), UV, IR, and mass spectral data. These techniques provide insights into its molecular arrangement and confirm its identity .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[4-[3-[2-(1H-indol-3-yl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c26-19(22-10-9-14-12-23-17-5-2-1-4-16(14)17)8-7-15-13-29-21(24-15)25-20(27)18-6-3-11-28-18/h1-6,11-13,23H,7-10H2,(H,22,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNXSZGEBJHAPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-((2-(1H-indol-3-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-2-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2495768.png)

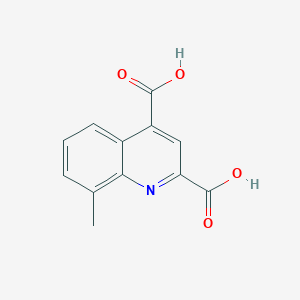
![1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-6-ylmethanol;dihydrochloride](/img/structure/B2495772.png)
![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2495773.png)
![N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2495775.png)
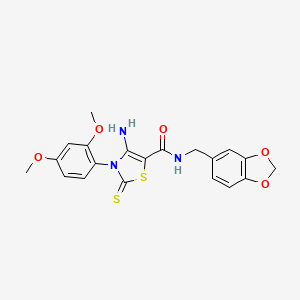


![2-[(Cyclohexyloxy)methyl]benzaldehyde](/img/structure/B2495779.png)
